molecular formula C19H18N2OS B14166463 N-(2,3-dimethylphenyl)-2-quinolin-8-ylsulfanylacetamide CAS No. 297138-32-0

N-(2,3-dimethylphenyl)-2-quinolin-8-ylsulfanylacetamide

Cat. No.: B14166463
CAS No.: 297138-32-0
M. Wt: 322.4 g/mol
InChI Key: BRCCYPFQOAWJMO-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-quinolin-8-ylsulfanylacetamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a quinoline ring and a sulfanylacetamide group attached to a dimethylphenyl moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-quinolin-8-ylsulfanylacetamide typically involves the reaction of 2-quinolinethiol with N-(2,3-dimethylphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-quinolin-8-ylsulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various amide derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-quinolin-8-ylsulfanylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-quinolin-8-ylsulfanylacetamide involves its interaction with specific molecular targets. The quinoline ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanylacetamide group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine: Another compound with a similar dimethylphenyl moiety but different heterocyclic ring.

    2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide: Shares the dimethylphenylacetamide structure but with a different substituent.

Uniqueness

N-(2,3-dimethylphenyl)-2-quinolin-8-ylsulfanylacetamide is unique due to the presence of both a quinoline ring and a sulfanylacetamide group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

297138-32-0

Molecular Formula

C19H18N2OS

Molecular Weight

322.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-quinolin-8-ylsulfanylacetamide

InChI

InChI=1S/C19H18N2OS/c1-13-6-3-9-16(14(13)2)21-18(22)12-23-17-10-4-7-15-8-5-11-20-19(15)17/h3-11H,12H2,1-2H3,(H,21,22)

InChI Key

BRCCYPFQOAWJMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=CC=CC3=C2N=CC=C3)C

solubility

3.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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